(17-Ethyl-4,8-dihydroxy-3,7,11,13-tetramethyl-6,15-dioxononadeca-16,18-dien-2-yl) 3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate
Overview
Description
Tautomycetin is a natural product first isolated from the bacterium Streptomyces griseochromogenes, found in the soil of Zhejiang Province, China. It was later also found in Penicillium urticae. Tautomycetin is a linear polyketide with a unique dialkylmaleic anhydride moiety, which is essential for its pharmacological activity. It is known for its selective inhibition of protein phosphatase 1 and has shown antibiotic, antifungal, immunosuppressive, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The biosynthesis of tautomycetin involves two type I polyketide synthases, TtnA and TtnB, in Streptomyces griseochromogenes. The process starts with the loading of acetyl-CoA, followed by the addition of four methylmalonyl-CoAs and three malonyl-CoAs through sequential Claisen condensation. An ethylmalonyl-CoA is then added. Each ketone of the incorporated acetate group is selectively modified by ketoreductase, dehydratase, or enoylreductase. The dialkylmaleic anhydride moiety is synthesized separately by eight enzymes and incorporated into the growing polyketide by esterification .
Industrial Production Methods
Industrial production of tautomycetin can be stimulated through homologous and heterologous expression of its entire biosynthetic gene cluster using a Streptomyces artificial chromosome vector system. This method allows for the production of tautomycetin in larger quantities by overcoming the tight regulation of its biosynthesis .
Chemical Reactions Analysis
Types of Reactions
Tautomycetin undergoes various chemical reactions, including hydrolysis and macrocyclization. The thioesterase domain of tautomycetin prefers hydrolysis over macrocyclization due to the presence of specific residues that inhibit effective deprotonation and nucleophilic attack .
Common Reagents and Conditions
The hydrolysis of tautomycetin is facilitated by water molecules around the active site of the thioesterase domain. The barrier for hydrolysis is lower compared to macrocyclization, making hydrolysis the preferred reaction .
Major Products Formed
The major product formed from the hydrolysis of tautomycetin is a linear polyketide metabolite. In contrast, macrocyclization can produce a cyclized form of tautomycetin, although this is less common .
Scientific Research Applications
Tautomycetin has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying polyketide biosynthesis and enzyme-catalyzed reactions.
Biology: Tautomycetin is used to investigate protein phosphatase inhibition and its effects on cellular processes.
Medicine: It has shown potential as an immunosuppressive agent, particularly in T cell-specific immunosuppression, and has been investigated for its anticancer properties in colorectal and thyroid cancers
Mechanism of Action
Tautomycetin exerts its effects by selectively inhibiting protein phosphatase 1 and protein phosphatase 2A. This inhibition disrupts various protein cascades, leading to apoptosis in cancer cells. In T cells, tautomycetin inhibits the induction of tyrosine phosphorylation of T cell-specific signaling mediators, affecting the T cell receptor proximal signal transduction pathway .
Comparison with Similar Compounds
Tautomycetin is structurally similar to tautomycin, another natural polyketide. tautomycin does not possess the same immunosuppressive activity as tautomycetin. This difference is attributed to the distinctive polyketide moiety of tautomycetin, which plays a critical role in its immunosuppressive activity . Other similar compounds include erythromycin, doxorubicin, and rapamycin, which are also polyketides with significant biological activities .
Properties
IUPAC Name |
(17-ethyl-4,8-dihydroxy-3,7,11,13-tetramethyl-6,15-dioxononadeca-16,18-dien-2-yl) 3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H50O10/c1-9-24(10-2)15-25(34)14-19(4)13-18(3)11-12-26(35)21(6)28(37)16-27(36)20(5)23(8)42-30(39)17-29(38)31-22(7)32(40)43-33(31)41/h9,15,18-21,23,26-27,29,35-36,38H,1,10-14,16-17H2,2-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIBGAONSFVVKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC(=O)CC(C)CC(C)CCC(C(C)C(=O)CC(C(C)C(C)OC(=O)CC(C1=C(C(=O)OC1=O)C)O)O)O)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H50O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119757-73-2 | |
Record name | Tautomycetin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119757-73-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tautomycetin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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